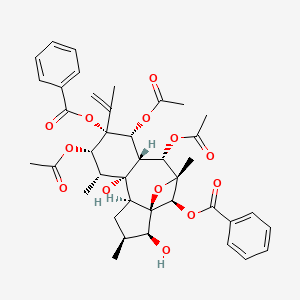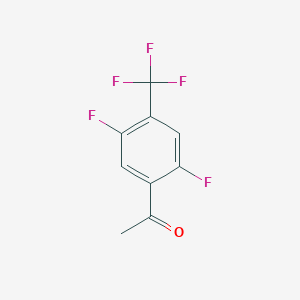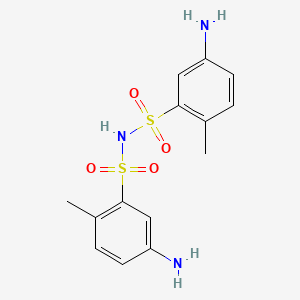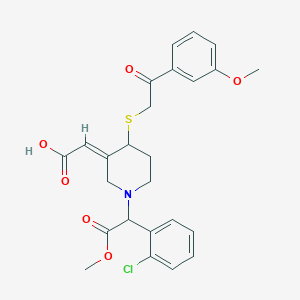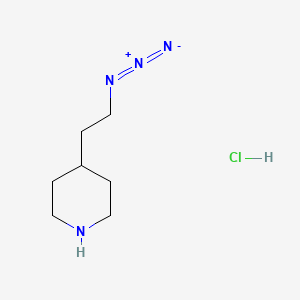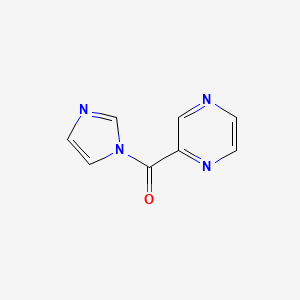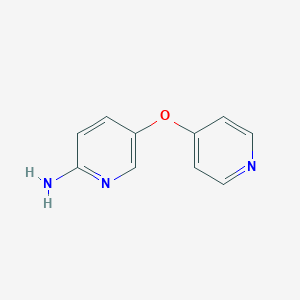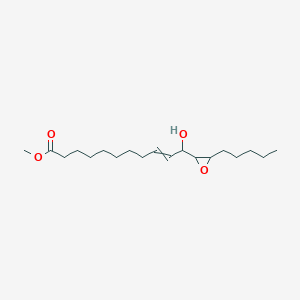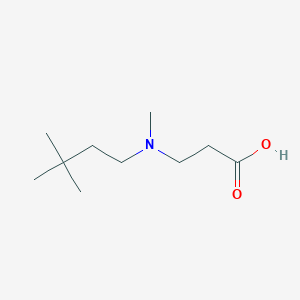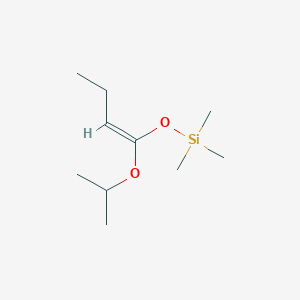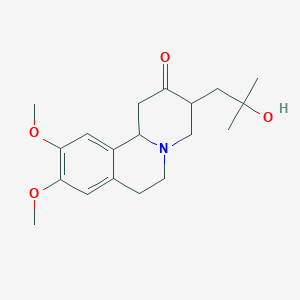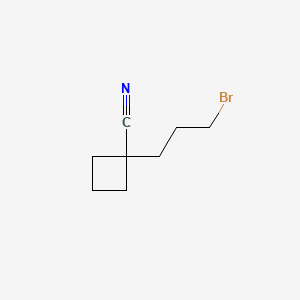
1-(3-Bromopropyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a bromopropyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with bromopropyl and nitrile groups under specific conditions. One common method involves the use of cyclobutane-1-carbonitrile and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclobutane derivatives with various functional groups.
Reduction: Cyclobutylamines.
Oxidation: Cyclobutane carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The nitrile group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
1-(3-Chloropropyl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Cyclobutane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, resulting in different chemical properties and applications.
Uniqueness: 1-(3-Bromopropyl)cyclobutane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H12BrN |
|---|---|
Molekulargewicht |
202.09 g/mol |
IUPAC-Name |
1-(3-bromopropyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c9-6-2-5-8(7-10)3-1-4-8/h1-6H2 |
InChI-Schlüssel |
SJQFQRSGMZJGTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCCBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


